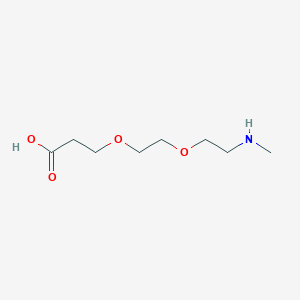

Methylamino-PEG2-acid

Descripción general

Descripción

Methylamino-PEG2-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Aplicaciones Científicas De Investigación

Bioconjugation

“Methylamino-PEG2-acid” is a unique bifunctional PEG linker developed by BroadPharm for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, which is a critical step in many biological research and drug development processes. The methylamine group in “Methylamino-PEG2-acid” can react with carboxylic acids, carbonyls (ketone, aldehyde), etc., making it a versatile tool for bioconjugation .

Chemical Modification

In addition to bioconjugation, “Methylamino-PEG2-acid” is also used for chemical modification . Chemical modification is a process where chemical reactions are used to alter the properties of a molecule, often to increase its stability, improve its functionality, or attach it to another molecule. The presence of the methylamine group allows “Methylamino-PEG2-acid” to react with a variety of functional groups, enabling a wide range of chemical modifications .

Protein Labeling

“Methylamino-PEG2-acid” can be used in protein labeling . Protein labeling is a technique used to attach a label, such as a fluorescent dye or a radioactive isotope, to a protein. This allows the protein to be detected and tracked, facilitating studies of protein function, protein-protein interactions, and protein localization. The primary amine of “Methylamino-PEG2-acid” can be conjugated to carboxyl groups on proteins using EDC and other crosslinker methods .

Affinity Purification

“Methylamino-PEG2-acid” can be used in affinity purification methods . Affinity purification is a method of separating biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid. “Methylamino-PEG2-acid” can be used to label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins .

Drug Delivery

“Methylamino-PEG2-acid” can be used in drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media , which can improve the bioavailability of drugs. Furthermore, the ability to conjugate “Methylamino-PEG2-acid” to a variety of molecules can allow for targeted drug delivery, where the drug is specifically directed to the site in the body where it is needed.

Pegylation

“Methylamino-PEG2-acid” can be used for pegylation . Pegylation is the process of attaching polyethylene glycol (PEG) to a molecule, typically a drug or therapeutic protein. This can increase the molecule’s size, improve its solubility, and protect it from degradation, thereby enhancing its pharmacokinetics and reducing its immunogenicity.

Mecanismo De Acción

Target of Action

Methylamino-PEG2-acid is a PEG-based PROTAC linker . The primary targets of Methylamino-PEG2-acid are proteins that can be degraded by the ubiquitin-proteasome system . The compound interacts with these proteins through its reactive methylamine group .

Mode of Action

Methylamino-PEG2-acid interacts with its targets through its reactive methylamine group, which can react with carboxylic acids and carbonyls . This interaction leads to the formation of a stable amide bond . The compound’s mode of action is based on the principle of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The biochemical pathways affected by Methylamino-PEG2-acid are related to the ubiquitin-proteasome system . By interacting with target proteins, Methylamino-PEG2-acid can lead to their selective degradation . This can affect various downstream effects, depending on the specific proteins targeted.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of Methylamino-PEG2-acid’s action are primarily related to the degradation of target proteins . By leading to the selective degradation of these proteins, Methylamino-PEG2-acid can potentially influence various cellular processes.

Action Environment

The action of Methylamino-PEG2-acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound’s methylamine group . Additionally, the presence of other compounds that can react with the methylamine group could also influence the compound’s action .

Propiedades

IUPAC Name |

3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAMTZREVKICMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamino-PEG2-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

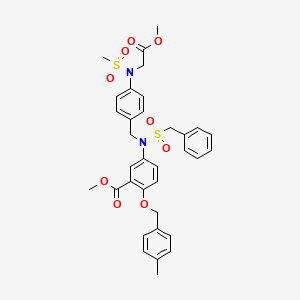

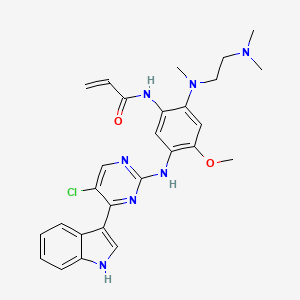

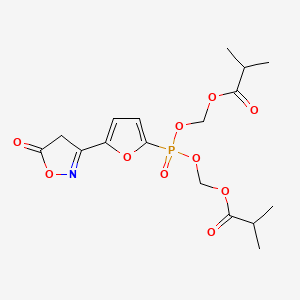

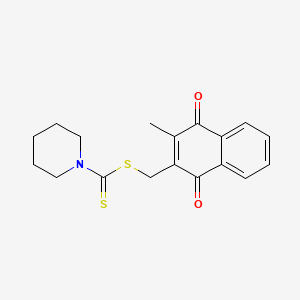

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)

![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)

![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)